molecular formula C15H12N6O3S B11986139 N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide

N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide

Cat. No.: B11986139
M. Wt: 356.4 g/mol
InChI Key: GMFNPSLGYLKBLK-UHFFFAOYSA-N
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Description

The compound N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 3-nitrophenyl group. This structure combines electron-withdrawing (nitro) and heteroaromatic (pyridine, triazole) components, which are critical for interactions with biological targets such as kinases or microbial enzymes . Its synthesis typically involves cyclization of thiosemicarbazides followed by alkylation with α-chloroacetamide derivatives, as seen in analogous compounds .

Properties

Molecular Formula

C15H12N6O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12N6O3S/c22-13(17-11-2-1-3-12(8-11)21(23)24)9-25-15-18-14(19-20-15)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,22)(H,18,19,20)

InChI Key

GMFNPSLGYLKBLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Nitro Group: Nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The triazole and nitro-phenyl groups can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Final Assembly:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From halogenation reactions.

    Substituted Triazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: Use in the development of probes for studying biological processes.

Industry

    Polymer Chemistry: Use as a monomer or additive in the synthesis of specialty polymers.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the triazole and pyridinyl groups might participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Core Structural Features

Compound Name Triazole Substituents Acetamide Substituents Key Functional Groups
Target Compound 3-(pyridin-4-yl) N-(3-nitrophenyl) Nitro, pyridine, sulfanyl
N-(4-chlorophenyl)-2-{[3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide (9b) 3-(hydrazinecarbonyl) N-(4-chlorophenyl) Chloro, hydrazine
N-(2-fluorobenzyl)-2-[(1H-1,2,3-triazol-5-yl)sulfanyl]acetamide (38) 1H-1,2,3-triazol-5-yl N-(2-fluorobenzyl) Fluoro, benzyl
N-(3-chlorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-4-yl) N-(3-chlorophenyl) Chloro, ethyl, pyridine

Key Observations :

  • The pyridin-4-yl group on the triazole core is shared with compound , suggesting π-π stacking or hydrogen-bonding capabilities.

Physical Properties

Property Target Compound N-(4-chlorophenyl) Analog N-(2-fluorobenzyl) Analog
Melting Point (°C) >300 (predicted) >300 Not reported
logP ~3.8 (estimated) ~3.5 ~2.9
Molecular Weight (g/mol) 383.43 ~450 (varies by substituent) ~320

Key Observations :

  • High melting points (>300°C) are common in triazole-acetamide derivatives due to strong intermolecular hydrogen bonding .
  • The target’s higher logP (3.8) compared to fluorobenzyl analogs suggests improved lipophilicity and membrane permeability .

Antimicrobial Activity

Compound MIC (μg/mL) Against E. coli MIC Against S. aureus Key Substituents
Target Compound Not reported Not reported 3-nitrophenyl, pyridin-4-yl
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) 32 64 Fluorobenzyl
KA3 (electron-withdrawing substituents) 16 32 4-chlorophenyl

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency, as seen in KA3 (MIC = 16 μg/mL) . The target’s nitro group may similarly improve activity.

Anticancer and Anti-inflammatory Activity

Compound Target (e.g., VEGFR-2) Anti-inflammatory Efficacy Key Features
Target Compound Potential kinase target Not reported Pyridine-triazole core
N-(4-chlorophenyl)-indolinone derivatives IC50 = 0.8–1.2 μM (VEGFR-2) Not reported Chloro, indolinone
KA14 (anti-inflammatory) Not reported 78% inhibition (10 mg/kg) 4-nitro substituent

Key Observations :

  • The pyridine-triazole core in the target compound is structurally similar to kinase inhibitors targeting VEGFR-2 .
  • Nitro-substituted analogs like KA14 show strong anti-inflammatory activity (78% inhibition), suggesting the target compound may share this trait .

Biological Activity

N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole moiety linked to a pyridine ring and an acetamide functional group. The presence of the nitrophenyl and sulfanyl groups contributes to its unique chemical properties.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety can act as a bioisostere for amides, enhancing stability and activity against various pathogens .
    • In vitro assays demonstrated that derivatives with similar structures have effective antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties
    • The compound's structural analogs have been tested for antiproliferative effects in various cancer cell lines. For instance, compounds with similar triazole structures exhibited IC50 values in the low micromolar range against HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells .
    • The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that the compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models .
    • The presence of nitrophenyl groups has been associated with enhanced anti-inflammatory activity in related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzyme active sites, inhibiting their function. This is particularly relevant in cancer therapies where enzyme inhibition can lead to reduced proliferation .
  • Receptor Modulation : Compounds containing pyridine rings are known to interact with various receptors, potentially leading to altered signaling pathways that can affect cell growth and survival.

Case Study 1: Anticancer Activity

A study evaluated a series of triazole-based compounds for their antiproliferative effects on human cancer cell lines. Among them, a derivative closely related to this compound showed an IC50 value of 9.6 μM against HMEC-1 cells, significantly lower than its parent compound .

Case Study 2: Antimicrobial Efficacy

In another investigation, a related compound was tested against various bacterial strains. Results indicated strong inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting that modifications in the nitrophenyl group could enhance antimicrobial activity .

Data Summary

Biological ActivityIC50 (μM)Cell Line/Pathogen
Anticancer9.6HMEC-1
AntimicrobialVariesS. aureus, E. coli
Anti-inflammatoryNot quantifiedCellular models

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